molecular formula C8H15ClO B3069692 Chloroethene;1-ethenoxy-2-methylpropane CAS No. 25154-85-2

Chloroethene;1-ethenoxy-2-methylpropane

Cat. No.: B3069692
CAS No.: 25154-85-2
M. Wt: 162.66 g/mol
InChI Key: NTIZULZUPZWSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroethene;1-ethenoxy-2-methylpropane is an organic compound that combines the structural features of chloroethene and 1-ethenoxy-2-methylpropane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloroethene;1-ethenoxy-2-methylpropane can be achieved through several synthetic routes. One common method involves the reaction of chloroethene with 1-ethenoxy-2-methylpropane under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, must be carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Chloroethene;1-ethenoxy-2-methylpropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group in chloroethene can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used. The reactions are often conducted in the presence of solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide, ammonia, or alkyl halides. The reactions may require heating or the use of solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the chloro group.

Scientific Research Applications

Chloroethene;1-ethenoxy-2-methylpropane has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in the study of biochemical pathways and interactions with biological macromolecules.

    Medicine: The compound may serve as a precursor for the synthesis of pharmaceuticals or as a probe in drug discovery research.

    Industry: It is utilized in the production of polymers, coatings, and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Chloroethene: A simple vinyl chloride compound with different reactivity and applications.

    1-Ethenoxy-2-methylpropane: A compound with distinct properties and uses compared to the combined structure.

Uniqueness

Chloroethene;1-ethenoxy-2-methylpropane is unique due to its combined structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where the individual components may not be as effective.

Properties

IUPAC Name

chloroethene;1-ethenoxy-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O.C2H3Cl/c1-4-7-5-6(2)3;1-2-3/h4,6H,1,5H2,2-3H3;2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIZULZUPZWSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC=C.C=CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25154-85-2
Details Compound: Propane, 1-(ethenyloxy)-2-methyl-, polymer with chloroethene
Record name Propane, 1-(ethenyloxy)-2-methyl-, polymer with chloroethene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25154-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

162.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25154-85-2
Record name Propane, 1-(ethenyloxy)-2-methyl-, polymer with chloroethene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name POLY(VINYL CHLORIDE-CO-ISOBUTYL VINYL ETHER)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloroethene;1-ethenoxy-2-methylpropane
Reactant of Route 2
Chloroethene;1-ethenoxy-2-methylpropane
Reactant of Route 3
Reactant of Route 3
Chloroethene;1-ethenoxy-2-methylpropane
Reactant of Route 4
Chloroethene;1-ethenoxy-2-methylpropane
Reactant of Route 5
Reactant of Route 5
Chloroethene;1-ethenoxy-2-methylpropane
Reactant of Route 6
Reactant of Route 6
Chloroethene;1-ethenoxy-2-methylpropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.